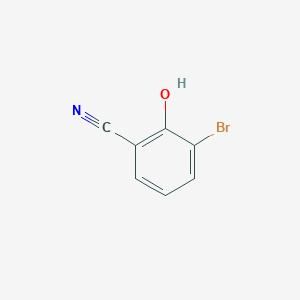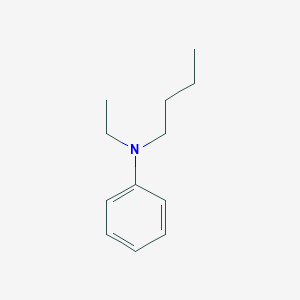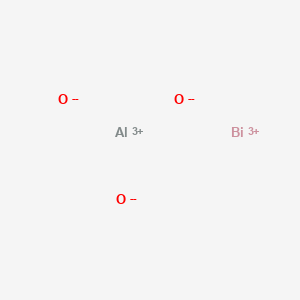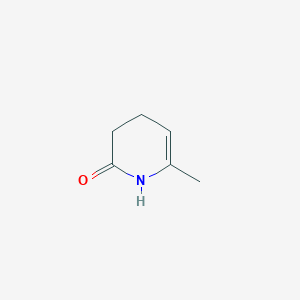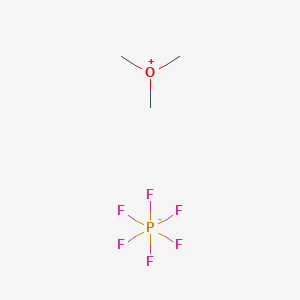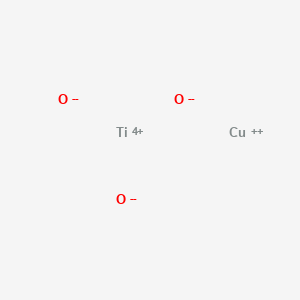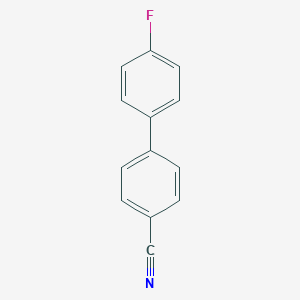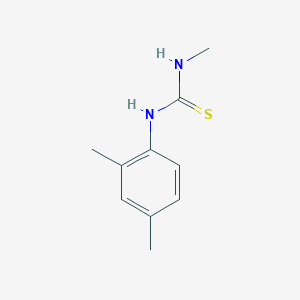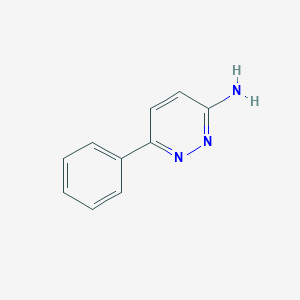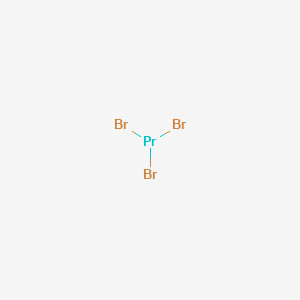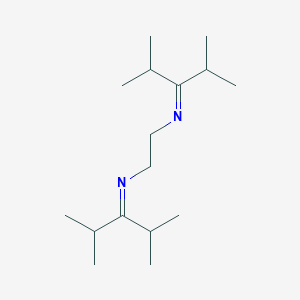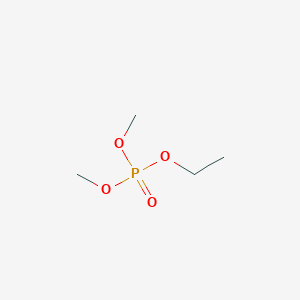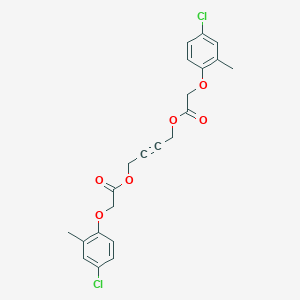
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne, also known as Iodofenphos, is a synthetic organophosphorus compound that has been used as a pesticide. It has been found to have potent insecticidal and acaricidal properties, making it an effective tool for pest control. In recent years, there has been increasing interest in the potential scientific research applications of Iodofenphos due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne is not well understood. However, it is believed to act through inhibition of acetylcholinesterase, an enzyme that is critical for proper neurological function in insects and other pests. This leads to paralysis and ultimately death of the target organism.
Biochemische Und Physiologische Effekte
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of biochemical and physiological effects. In insects and other pests, it causes paralysis and death through inhibition of acetylcholinesterase. In mammals, it has been found to have potential neurotoxic effects, leading to concerns about its safety for use in pest control.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne for use in lab experiments is its potent insecticidal and acaricidal properties, which make it an effective tool for studying the effects of pesticides on target organisms. However, its potential neurotoxic effects in mammals may limit its usefulness for certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne. One area of interest is in the development of new insecticides and acaricides based on its chemical structure and properties. Additionally, further study is needed to better understand its mechanism of action and potential neurotoxic effects in mammals. Finally, research on the potential use of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne in the treatment of certain diseases such as cancer may also be of interest.
Synthesemethoden
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne can be synthesized through a multi-step process starting with the reaction of 2-methyl-4-chlorophenol with acetic anhydride to form 2-methyl-4-chlorophenoxyacetic acid. This is then reacted with but-2-yne-1,4-diol to form the final product.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of potential scientific research applications. One area of interest is in the development of new insecticides and acaricides. Its potent insecticidal and acaricidal properties make it a promising candidate for further study in this area. Additionally, 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have potential as a herbicide, as well as in the treatment of certain diseases such as cancer.
Eigenschaften
CAS-Nummer |
14569-74-5 |
|---|---|
Produktname |
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne |
Molekularformel |
C22H20Cl2O6 |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
4-[2-(4-chloro-2-methylphenoxy)acetyl]oxybut-2-ynyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H20Cl2O6/c1-15-11-17(23)5-7-19(15)29-13-21(25)27-9-3-4-10-28-22(26)14-30-20-8-6-18(24)12-16(20)2/h5-8,11-12H,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
MDDXOTKGUJAELO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
Andere CAS-Nummern |
14569-74-5 |
Synonyme |
Bis[[(4-chloro-o-tolyl)oxy]acetic acid]2-butyne-1,4-diyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



